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molecular formula C7H3BrF4 B1270800 5-Bromo-2-fluorobenzotrifluoride CAS No. 393-37-3

5-Bromo-2-fluorobenzotrifluoride

Cat. No. B1270800
M. Wt: 243 g/mol
InChI Key: AJLIJYGWAXPEOK-UHFFFAOYSA-N
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Patent
US07737135B2

Procedure details

A mixture of sodium thiomethoxide (317 mg) and 5-bromo-2-fluorobenzotrifluoride (1.0 g) in DMF (4 ml) was heated at 50° C. for 1 h then poured into water and extracted with isohexane. The organics were washed with brine, dried and concentrated in vacuo to give the sub-title compound (762 mg).
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].[Br:4][C:5]1[CH:6]=[CH:7][C:8](F)=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1.O>CN(C=O)C>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([S:2][CH3:1])=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
317 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(F)(F)F)F
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with isohexane
WASH
Type
WASH
Details
The organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)SC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 762 mg
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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